ラセミ体-4-ヒドロキシシクロヘキシル トラマドール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

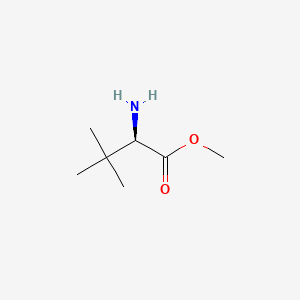

“Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is a metabolite of Tramadol , an analgesic used in the treatment of urinary incontinence . It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .

Molecular Structure Analysis

The molecular structure of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is represented by the formula C16H25NO3.HCl . The IUPAC name is (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .

科学的研究の応用

疼痛管理

この化合物は、主に成人の疼痛管理に使用されます。 トラマドール塩酸塩は、強力な処方箋鎮痛剤として作用し、特に他の非オピオイド鎮痛剤が効果的でない場合や忍容性がない場合に有効です .

不安と抑うつ治療

トラマドール塩酸塩は、不安と抑うつを治療するために使用されたという報告があり、精神衛生治療における潜在的な用途を示唆しています .

血小板活性調節

研究によると、トラマドールはヒト血小板の活性化を調節することが示されており、これは血液凝固と心血管の健康に重要です .

強化された薬物送達のための共結晶形成

トラマドール塩酸塩は、セレコキシブなどの他の有効医薬品成分(API)と共結晶を形成します。セレコキシブは現在、中等度から重度の急性疼痛の治療のための臨床試験中です。 これは、新しい薬物送達システムの開発における役割を示唆しています .

作用機序

Target of Action

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride, a metabolite of Tramadol , primarily targets the µ-opioid receptors , serotonin and noradrenaline reuptake . These targets play a crucial role in pain modulation and the regulation of mood .

Mode of Action

This compound acts as an agonist of the µ-opioid receptors and a serotonin and noradrenaline reuptake inhibitor . By binding to these targets, it inhibits the reuptake of serotonin and noradrenaline, thereby increasing their availability in the synaptic cleft . This results in enhanced analgesic effects and mood elevation .

Biochemical Pathways

The compound affects several biochemical pathways. It modulates the small GTPase activity through serotonylation, which is closely related to human platelet activation . It also regulates the activation of human platelets via Rac upstream of p38 MAPK . The compound’s interaction with its targets leads to changes in these pathways, resulting in its therapeutic effects .

Pharmacokinetics

It’s known that the parent compound, tramadol, exhibits both opioid and non-opioid properties, acting mainly on the central nervous system . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of platelet aggregation . It significantly decreases the synergistically stimulated platelet aggregation . This suggests that the compound negatively regulates platelet activation, which could have implications for conditions where platelet aggregation plays a role .

Safety and Hazards

Tramadol, the parent compound of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride”, is known to have potential hazards. It can be harmful if swallowed and may cause central nervous system effects . Overdose can lead to serious consequences such as respiratory depression, lethargy, coma, seizure, cardiac arrest, and death .

生化学分析

Biochemical Properties

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride interacts with various enzymes and proteins. It has been found to regulate the activation of human platelets via Rac but not Rho/Rho-kinase . This interaction involves the modulation of small GTPase activity through serotonylation, which is closely related to human platelet activation .

Cellular Effects

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate the synergistically stimulated platelet aggregation . This influence on cell function suggests an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it negatively regulates the combination of subthreshold collagen and CXCL12-induced platelet activation via Rac upstream of p38 MAPK .

Temporal Effects in Laboratory Settings

It has been observed that Tramadol significantly attenuates platelet aggregation dose-dependently up to 300 μM .

Metabolic Pathways

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is involved in several metabolic pathways. Polymorphic CYP2D6 action has been reported to be determinative of Tramadol’s pharmacokinetics and pharmacodynamics via hepatic phase I O-demethylation of (+)-Tramadol to (+)-O-desmethyl Tramadol .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Tramadol Hydrochloride", "4-Cyclohexanol", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Chloride", "Water", "Ethanol", "Diethyl Ether", "Magnesium Sulfate" ], "Reaction": [ "1. Reduction of Tramadol Hydrochloride with Sodium Borohydride in Ethanol to form Racemic Tramadol", "2. Epimerization of Racemic Tramadol with Sodium Hydroxide in Water to form Racemic 4-Hydroxycyclohexyl Tramadol", "3. Separation of Racemic 4-Hydroxycyclohexyl Tramadol into its enantiomers using Chiral HPLC", "4. Conversion of (1R,2R)-4-Hydroxycyclohexyl Tramadol to its hydrochloride salt by treatment with Hydrochloric Acid in Ethanol", "5. Recrystallization of the hydrochloride salt from Ethanol/Diethyl Ether mixture to obtain Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride", "6. Drying of the product under vacuum over Magnesium Sulfate" ] } | |

| 273398-39-3 | |

分子式 |

C16H26ClNO3 |

分子量 |

315.838 |

IUPAC名 |

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |

InChI |

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |

InChIキー |

AYUBUCOVRQQXPD-FNIUFUSKSA-N |

SMILES |

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |

同義語 |

(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)